This compound is classified under organic compounds containing nitrogen heterocycles, specifically pyrimidines and pyrrolidines. It has been studied for its potential roles in pharmaceuticals, particularly in the development of drugs targeting various biological pathways. The compound can be sourced from specialized chemical suppliers and is often used as an intermediate in the synthesis of more complex molecules.
The synthesis of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol typically involves several key steps:
The molecular structure of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol can be represented as follows:
The compound's structure can be visualized using molecular modeling software, allowing for analysis of stereochemistry and potential interactions with biological targets.
(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol can participate in various chemical reactions:
The mechanism of action for (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets within biological systems:
Research studies have suggested that compounds with similar structures exhibit anti-inflammatory and anticancer properties, indicating that (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol could have therapeutic potential.
The physical and chemical properties of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol include:
(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol has several notable applications:
The chiral integrity of the pyrrolidin-3-ol moiety in (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is achieved through two primary strategies: chiral pool utilization and asymmetric synthesis. The (S)-configured alcohol is typically derived from L-proline or its derivatives, leveraging the existing stereocenter. Reduction of L-proline methyl ester with lithium aluminum hydride (LiAlH₄) yields (S)-pyrrolidin-3-ol with >99% enantiomeric excess (ee), preserving stereochemistry via substrate control [1] [8] [9]. Alternatively, enzymatic resolution of racemic pyrrolidin-3-ol using lipases (e.g., Candida antarctica) with vinyl acetate achieves 48% yield and 98% ee for the (S)-enantiomer [8].
For industrial-scale production, asymmetric hydrogenation of 3-hydroxypyrrolidin-2-one precursors using Ru-(BINAP) catalysts affords the (S)-alcohol with 92% ee, though this requires precise ligand tuning to suppress racemization [4] [9]. A comparative analysis of these routes (Table 1) highlights the trade-offs between enantiopurity, scalability, and operational complexity.
Table 1: Stereoselective Approaches to (S)-Pyrrolidin-3-ol
Method | Starting Material | Key Reagent/Catalyst | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|---|
Chiral pool reduction | L-Proline methyl ester | LiAlH₄ in THF | 85 | >99 | Cost of enantiopure starting material |
Enzymatic kinetic resolution | rac-Pyrrolidin-3-ol | Lipase PS, vinyl acetate | 48 | 98 | Maximum 50% theoretical yield |
Asymmetric hydrogenation | 3-Hydroxypyrrolidin-2-one | Ru-(S)-BINAP | 78 | 92 | Sensitivity to ligand structure |
Functionalization of the pyrimidine ring precedes stereoselective coupling with pyrrolidine intermediates. 4-Methylpyrimidin-2-ol is activated via chlorination using phosphorus oxychloride (POCl₃) at 110°C, forming 2-chloro-4-methylpyrimidine with 95% conversion [1] [3]. This electrophile undergoes SNAr reactions with chiral pyrrolidin-3-ol under basic conditions. Critical to success is the order of substitution: introducing the pyrrolidine moiety at C2 before further modifications prevents regiochemical complications from competing nitrogen sites [2] [10].
Microwave-assisted synthesis enhances efficiency, reducing coupling times from 12 hours to 30 minutes while maintaining yields >90% [10]. Notably, electron-donating groups (e.g., 4-methyl) activate the pyrimidine ring toward nucleophiles, whereas electron-withdrawing groups (e.g., chloro) necessitate harsher conditions [3]. Alternative pathways, such as Pd-catalyzed amination, are less effective due to catalyst poisoning by the pyrrolidine nitrogen [4].
Table 2: Pyrimidine Activation and Coupling Methodologies
Electrophile | Activation Method | Coupling Conditions | Yield (%) | Side Products |
---|---|---|---|---|
2-Chloro-4-methylpyrimidine | POCl₃, reflux | (S)-Pyrrolidin-3-ol, K₂CO₃, DMF, 25°C | 88 | <2% bis-alkylated adduct |
2,4-Dichloropyrimidine | POCl₃, 110°C | Selective C2 substitution, Et₃N, THF | 76 | 10% C4 isomer |
4-Methoxy-2-chloropyrimidine | None | Microwave, 150°C, 30 min | 92 | None detected |
Chiral induction during N-alkylation relies on catalyst-controlled stereoselectivity when using racemic pyrrolidin-3-ol. Organocatalysts like cinchona alkaloids (e.g., quinidine) facilitate enantioselective alkylation of pyrrolidin-3-ol with 2-chloro-4-methylpyrimidine, achieving 82% ee via hydrogen-bonding transition states [5] [9]. However, competing elimination pathways can reduce yields by 15–20% [4].
Transition metal catalysis offers superior stereocontrol. Ru-(DM-SEGPHOS) complexes hydrogenate the imine precursor (1-(4-methylpyrimidin-2-yl)pyrrolidin-3-one) at 50 bar H₂, affording the target (S)-alcohol with 96% ee and >95% conversion [4] [8]. Key to success is suppressing enolization—a side reaction prevalent above pH 8—through buffered conditions (pH 7.5) [1].
Table 3: Performance of Catalytic Systems in Stereoselective Synthesis
Catalyst System | Substrate | Conditions | ee (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Quinidine (organocatalyst) | rac-Pyrrolidin-3-ol + 2-chloro-4-methylpyrimidine | Toluene, 25°C | 82 | 12 |
Ru-(R)-DM-SEGPHOS | 1-(4-Methylpyrimidin-2-yl)pyrrolidin-3-one | 50 bar H₂, iPrOH, 60°C | 96 | 500 |
Rh-(S)-BINAP | Enamide derivative | 10 bar H₂, MeOH, 40°C | 89 | 350 |
Solvent polarity critically influences both coupling efficiency and enantioselectivity. Tetrahydrofuran (THF) maximizes nucleophilicity of pyrrolidin-3-ol’s oxygen, yielding 88% product in N-alkylation versus 65% in DMSO due to reduced solvation of the oxyanion [1] [8]. Base selection is equally pivotal: potassium carbonate minimizes racemization (<1% epimerization) compared to stronger bases like DBU (15% epimerization) [8].
Temperature studies reveal an optimal window of 60–80°C for imine hydrogenation. Below 60°C, incomplete conversion occurs; above 80°C, enantioselectivity drops by 0.5% per °C due to thermal deracemization [4]. For crystallization, ethanol/water (4:1) mixtures achieve >99.5% ee by differential solubility of enantiomers, reducing (R)-isomer content to <0.3% [1].
Final enantiopurification employs chiral stationary phase (CSP) chromatography using amylose-based columns (Chiralpak AD-H) with ethanol/heptane eluents. This resolves (S)- and (R)-enantiomers with resolution factor Rs > 2.5, enabling >99.5% ee [1] [5]. Preparative HPLC remains cost-prohibitive for large-scale batches (>1 kg), where diastereomeric salt formation with L-tartaric acid is preferred, yielding 97% ee after two recrystallizations [8].
Crystallization-induced diastereomer resolution (CIDR) leverages chiral dibenzoyl tartrate salts. Solvent screening identifies isopropanol as optimal, enhancing crystal lattice discrimination to deliver 99.8% ee product at 85% recovery [5] [8]. Residual solvents are minimized to <300 ppm via azeotropic distillation with toluene, meeting ICH Q3C guidelines [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7